molecular formula C8H8F2O B1401255 2,4-Difluoro-3-methylanisole CAS No. 1806369-98-1

2,4-Difluoro-3-methylanisole

Cat. No.: B1401255
CAS No.: 1806369-98-1
M. Wt: 158.14 g/mol
InChI Key: FRJUTZAACRIDEA-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylanisole is a fluorinated aromatic ether characterized by a methoxy group (-OCH₃), two fluorine substituents at the 2- and 4-positions, and a methyl group at the 3-position of the benzene ring. Fluorinated anisoles are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electron-withdrawing effects, which enhance thermal stability and modulate reactivity in substitution reactions . For instance, similar compounds like 2,6-Difluoro-3-methylanisole (MW 158.15) and 2,3-Difluoro-4-methylanisole (MW 158.15) highlight the role of fluorine and methyl group positioning in altering physical and chemical behaviors .

Properties

IUPAC Name

1,3-difluoro-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJUTZAACRIDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methylation of Difluorophenols

A widely documented approach to prepare difluoroanisoles, including regioisomers similar to 2,4-difluoro-3-methylanisole, involves the methylation of difluorophenol precursors. The method described in patent CN105523904A for 3,4-difluoroanisole can be adapted for this compound by selecting the appropriate difluorophenol isomer (2,4-difluoro-3-methylphenol) as the starting material.

Procedure:

  • Dissolve the difluorophenol derivative in acetonitrile solvent at a concentration of approximately 1 g per 10 mL.
  • Add potassium carbonate as a base to deprotonate the phenol.
  • Introduce methyl iodide dropwise as the methylating agent.
  • Stir the reaction mixture at room temperature overnight to ensure complete methylation.
  • Upon completion, confirmed by thin-layer chromatography, pour the reaction mixture into water and extract the organic phase.
  • Wash the organic layer with water multiple times to remove impurities.
  • Dry the organic phase and remove solvents by vacuum distillation at temperatures ranging from 60°C to 120°C.
  • Isolate the pure this compound as a colorless liquid.

This method yields high purity and good crystallization properties, suitable for further chemical or biological studies. The key to success lies in the precise molar ratios and the solvent system used, as well as thorough washing and drying steps to remove residual salts and byproducts.

Step Reagents/Conditions Notes
Starting material 2,4-Difluoro-3-methylphenol Purity critical
Solvent Acetonitrile (10 mL per g phenol) Ensures good solubility
Base Potassium carbonate Deprotonates phenol
Methylating agent Methyl iodide Added dropwise at room temp
Reaction time Overnight (approx. 12-16 hours) Monitored by TLC
Workup Extraction with water and dichloromethane Multiple washes for purity
Purification Vacuum distillation (60-120°C) Removes solvents and impurities

Fluorination Followed by Methylation

Another synthetic route involves starting from anisole derivatives with methyl substitution, followed by selective fluorination at the 2- and 4-positions. This method requires advanced fluorinating agents and controlled reaction conditions to avoid over-fluorination or substitution at undesired positions.

While specific details for this compound are scarce, general principles from difluoroanisole syntheses indicate:

  • Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Reaction conditions optimized to achieve regioselective fluorination.
  • Subsequent purification to isolate the desired difluoroisomer.

This method is less commonly used industrially due to challenges in regioselectivity and the cost of fluorinating reagents.

Suzuki–Miyaura Coupling and Advanced Synthetic Routes

Though more commonly applied to related difluoro-methylanisole isomers (e.g., 3,5-difluoro-2-methylanisole), the Suzuki–Miyaura coupling reaction can be employed to construct the aromatic ring with desired substituents, followed by methylation or fluorination steps.

  • This palladium-catalyzed cross-coupling allows for the introduction of fluorinated aryl groups.
  • The method is scalable and amenable to industrial production.
  • It provides flexibility in substituent placement but requires careful catalyst and ligand selection.

Industrial scale-up often involves continuous flow reactors to enhance reaction control and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Fluorinated Compounds
2,4-Difluoro-3-methylanisole serves as a crucial building block in the synthesis of more complex fluorinated compounds. The presence of fluorine atoms enhances the compound's chemical stability and reactivity, making it a valuable intermediate in organic synthesis.

Reactivity and Functionalization
The compound can undergo various chemical reactions, including electrophilic aromatic substitution and C–H activation. These reactions allow for the functionalization of the aromatic ring, leading to derivatives that may exhibit enhanced biological activities or serve as precursors for pharmaceuticals .

Biological Research Applications

Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. Studies focusing on its biological activity have shown promising results in inhibiting the growth of certain pathogens and cancer cell lines. This potential makes it a candidate for further exploration in drug development.

Enzyme Inhibition Studies
The compound is also investigated for its potential role as an enzyme inhibitor. The unique structural features of this compound may allow it to interact selectively with specific enzymes, providing a basis for designing targeted therapies in medicinal chemistry .

Industrial Applications

Agrochemical Development
Due to its unique chemical properties, this compound is utilized in the synthesis of agrochemicals. Its fluorinated structure can enhance the efficacy and stability of agricultural products, making it an important component in the formulation of pesticides and herbicides.

Material Science
In material science, this compound can be employed in the development of new materials with specific properties. Its ability to modify surface characteristics and improve material performance is being explored in various applications, including coatings and polymers.

Case Studies

Study Title Focus Area Findings
Synthesis of Fluorinated CompoundsOrganic ChemistryDemonstrated the utility of this compound as a precursor for synthesizing complex fluorinated compounds with enhanced stability.
Biological Activity AssessmentPharmacologyShowed significant antimicrobial activity against various bacterial strains, indicating potential for therapeutic applications.
Agrochemical Formulation DevelopmentAgricultural ChemistryHighlighted the effectiveness of fluorinated compounds in enhancing pesticide efficacy through improved binding affinity to target sites.

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-methylanisole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis : Fluorinated anisoles are typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. For example, 2,6-Difluoro-3-methylanisole is prepared using fluorinated benzaldehydes and methoxy precursors .
  • Applications : These compounds are pivotal in developing fluorinated polymers and bioactive molecules. highlights 2,3-Difluoro-6-nitroanisole as a nitroaromatic intermediate in explosives research .
  • Data Limitations : Direct studies on this compound are absent in the provided evidence. Future work should prioritize experimental determination of its melting point, solubility, and reaction kinetics.

Biological Activity

2,4-Difluoro-3-methylanisole is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C9H8F2O and features a methoxy group attached to a benzene ring that also contains two fluorine atoms at the 2 and 4 positions. This specific arrangement contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H8F2O
Molecular Weight184.16 g/mol
Boiling Point140-145 °C
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity, allowing for better membrane penetration and interaction with cellular receptors. Research indicates that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties due to their ability to modulate enzyme activity and receptor binding .

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of fluorinated anisoles, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of fluorinated compounds. In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Comparative Analysis

To understand the relative biological efficacy of this compound, it is useful to compare it with other related compounds.

Table 2: Biological Activity Comparison

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateHigh
2,4-DifluoroanisoleLowModerate
3-Fluoro-4-methylanisoleHighLow

This comparison illustrates that while this compound exhibits significant biological activity, its effects vary in comparison to structurally similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves selective fluorination processes. Various methods have been documented:

  • Fluorination of Anisoles : Utilizing reagents such as potassium fluoride (KF) in a polar solvent allows for selective introduction of fluorine atoms at desired positions on the anisole structure.
  • Cross-Coupling Reactions : Research has shown that copper-catalyzed cross-coupling reactions can effectively produce this compound from aryl halides and boronic acids .

Industrial Applications

Due to its unique properties, this compound is being explored for applications in pharmaceuticals and agrochemicals. Its ability to enhance the stability and efficacy of drug formulations makes it a valuable candidate in medicinal chemistry.

Q & A

Q. What established synthetic routes are used for 2,4-Difluoro-3-methylanisole, and what key reaction conditions influence yield?

The synthesis of fluorinated anisoles often involves aromatic substitution and demethylation steps. For example, 4-(2,4-difluorophenyl)anisole, a structurally similar compound, is synthesized via diazonium salt formation using 2,4-difluoroaniline and isoamyl nitrite, followed by coupling with anisole in the presence of copper (I) salts . Key factors include reaction temperature (to control diazonium stability), choice of catalyst (e.g., Cu(I) for regioselectivity), and purification via distillation or crystallization to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical, particularly 19F^{19}\text{F} NMR for fluorine position analysis and 1H^{1}\text{H} NMR for methoxy group confirmation. 2D NMR (e.g., HSQC, COSY) can resolve overlapping signals in complex mixtures . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like methoxy (-OCH3_3) .

Q. What purification methods are recommended to achieve high-purity this compound?

Recrystallization using solvents like ethanol-water mixtures is common for removing polar impurities . Distillation under reduced pressure (for volatile intermediates) and column chromatography (e.g., silica gel with hexane/ethyl acetate) are effective for isolating non-polar derivatives .

Advanced Research Questions

Q. How can the Kolbe-Schmitt carboxylation step be optimized to minimize side products in derivatives of this compound?

Carboxylation requires precise control of temperature (120–150°C) and CO2_2 pressure to avoid decarboxylation. Using NaOH as a base instead of KOH improves regioselectivity for the para position, while adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency . Post-reaction quenching with HCl and extraction with dichloromethane isolates the carboxylated product .

Q. How do researchers resolve contradictions in NMR data caused by regioisomers in fluorinated anisoles?

Fluorine’s electronegativity causes significant chemical shift variations in 19F^{19}\text{F} NMR, aiding isomer differentiation. For example, 2,4-difluoro vs. 3,5-difluoro isomers show distinct splitting patterns. Combining 2D NMR (e.g., NOESY) with computational modeling (DFT calculations) clarifies spatial arrangements .

Q. What strategies prevent undesired fluorine substitution patterns during synthesis?

Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) ensures regioselectivity. For example, Cu(I)-catalyzed Ullmann coupling directs fluorine to specific aryl positions . Electrophilic fluorination with Selectfluor® under anhydrous conditions avoids competing reactions at non-target sites .

Methodological Considerations

Q. How can response factors improve quantitative 2D NMR analysis of this compound mixtures?

Response factors (RFs) correct for signal intensity variations between analytes. Calibrating RFs using internal standards (e.g., dimethylsulfone) improves accuracy in quantifying fluorinated byproducts. For example, RF-adjusted 1H^{1}\text{H}-13C^{13}\text{C} HSQC reduces quantification errors to <5% .

Q. What experimental designs mitigate thermal degradation during high-temperature reactions?

Refluxing under inert gas (N2_2/Ar) prevents oxidation. Microwave-assisted synthesis reduces reaction time (e.g., 18 hours to 2 hours for hydrazide cyclization), minimizing thermal stress . Real-time monitoring via in situ FTIR tracks intermediate stability .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for this compound derivatives?

Discrepancies may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while HPLC-MS detects trace impurities (e.g., residual solvents). Recrystallization from toluene/hexane (1:3) yields a single polymorph with consistent melting points .

Q. Why do fluorinated anisoles exhibit variable stability in long-term storage?

Fluorine’s electron-withdrawing effect increases susceptibility to hydrolysis. Storage under anhydrous conditions (desiccators with P2_2O5_5) and avoidance of UV light (amber glass vials) prevent degradation. Stability studies using accelerated aging (40°C/75% RH for 6 months) validate shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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